2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-one
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Overview
Description
2,6,10,10-Tetramethylbicyclo(720)undec-5-en-3-one is a bicyclic organic compound with a unique structure characterized by four methyl groups and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-one typically involves the cyclization of suitable precursors under specific conditions. One common method includes the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in a saturated bicyclic compound.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method for reducing the double bond.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated bicyclic compounds.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 4,8,11,11-Tetramethylbicyclo(7.2.0)undec-3-en-5-ol
- (1S,2E,6E,10R)-3,7,11,11-Tetramethylbicyclo(8.1.0)undeca-2,6-diene
Uniqueness
2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-one is unique due to its specific arrangement of methyl groups and the presence of a double bond within the bicyclic structure. This configuration imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
84963-19-9 |
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Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(5Z)-2,6,10,10-tetramethylbicyclo[7.2.0]undec-5-en-3-one |
InChI |
InChI=1S/C15H24O/c1-10-5-7-13-12(9-15(13,3)4)11(2)14(16)8-6-10/h6,11-13H,5,7-9H2,1-4H3/b10-6- |
InChI Key |
AXYIDWDOHUKDOI-POHAHGRESA-N |
Isomeric SMILES |
CC1C2CC(C2CC/C(=C\CC1=O)/C)(C)C |
Canonical SMILES |
CC1C2CC(C2CCC(=CCC1=O)C)(C)C |
Origin of Product |
United States |
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